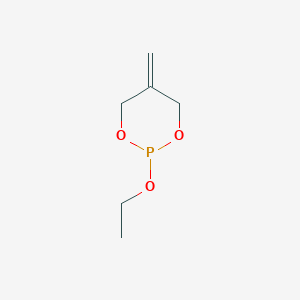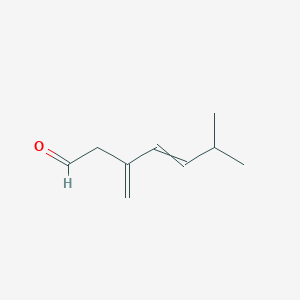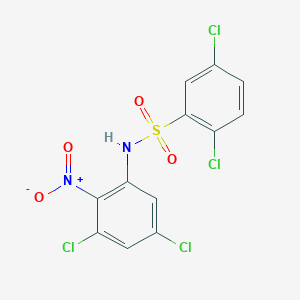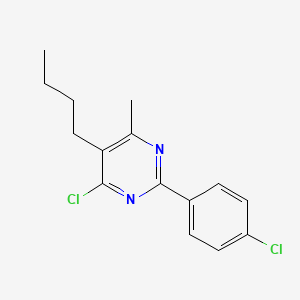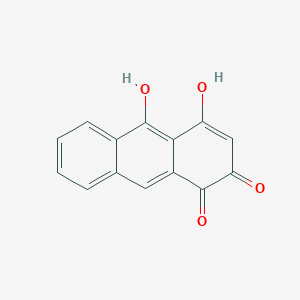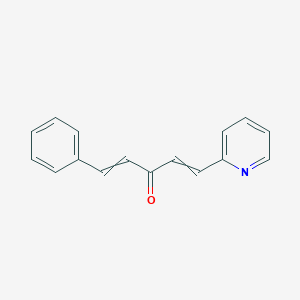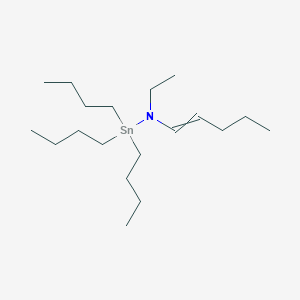propanedioate CAS No. 61227-49-4](/img/structure/B14589763.png)
Diethyl [(3,5-dimethoxyphenyl)methyl](methyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy groups and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-dimethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of diethyl (3,5-dimethoxyphenyl)methylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenyl ring and methoxy groups.
Benzyl acetate: Contains a benzyl group but lacks the ester functionality of diethyl propanedioate.
Uniqueness
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is unique due to the presence of both the phenyl ring with methoxy substituents and the propanedioate ester.
属性
CAS 编号 |
61227-49-4 |
|---|---|
分子式 |
C17H24O6 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H24O6/c1-6-22-15(18)17(3,16(19)23-7-2)11-12-8-13(20-4)10-14(9-12)21-5/h8-10H,6-7,11H2,1-5H3 |
InChI 键 |
HQXUEUKMMTVUTI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
propanedioate](/img/structure/B14589698.png)
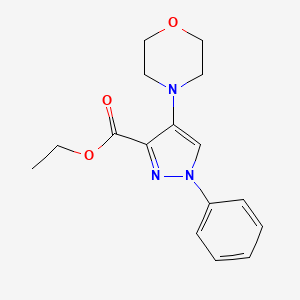
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
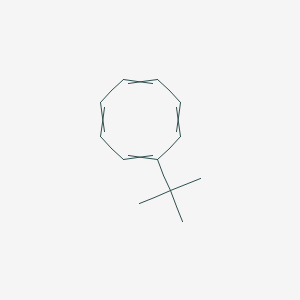
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
